Dexmedetomidine
Dexmedetomidine
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.
Dexmedetomidine, also known as precedex or MPV 1440, belongs to the class of organic compounds known as o-xylenes. These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions. Dexmedetomidine is a drug which is used for sedation of initially intubated and mechanically ventilated patients during treatment in an intensive care setting, also used in pain relief; anxiety reduction and analgesia. Dexmedetomidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dexmedetomidine has been detected in multiple biofluids, such as urine and blood. Within the cell, dexmedetomidine is primarily located in the membrane (predicted from logP).
Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine.
Dexmedetomidine, also known as precedex or MPV 1440, belongs to the class of organic compounds known as o-xylenes. These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions. Dexmedetomidine is a drug which is used for sedation of initially intubated and mechanically ventilated patients during treatment in an intensive care setting, also used in pain relief; anxiety reduction and analgesia. Dexmedetomidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dexmedetomidine has been detected in multiple biofluids, such as urine and blood. Within the cell, dexmedetomidine is primarily located in the membrane (predicted from logP).
Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine.
Brand Name:
Vulcanchem
CAS No.:
113775-47-6
VCID:
VC0000676
InChI:
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
SMILES:
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Molecular Formula:
C13H16N2
Molecular Weight:
200.28 g/mol
Dexmedetomidine
CAS No.: 113775-47-6
APIs
VCID: VC0000676
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
Purity: > 98%
CAS No. | 113775-47-6 |
---|---|
Product Name | Dexmedetomidine |
Molecular Formula | C13H16N2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
Standard InChI | InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 |
Standard InChIKey | CUHVIMMYOGQXCV-NSHDSACASA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C |
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Appearance | Solid powder |
Physical Description | Solid |
Description | Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord. Dexmedetomidine, also known as precedex or MPV 1440, belongs to the class of organic compounds known as o-xylenes. These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions. Dexmedetomidine is a drug which is used for sedation of initially intubated and mechanically ventilated patients during treatment in an intensive care setting, also used in pain relief; anxiety reduction and analgesia. Dexmedetomidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dexmedetomidine has been detected in multiple biofluids, such as urine and blood. Within the cell, dexmedetomidine is primarily located in the membrane (predicted from logP). Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine. |
Purity | > 98% |
Solubility | Freely soluble in water 1.74e-01 g/L |
Synonyms | Dexmedetomidine Dexmedetomidine Hydrochloride Hydrochloride, Dexmedetomidine MPV 1440 MPV-1440 MPV1440 Precedex |
Reference | 1: Chagas JAB, Santos LCP, Silva Filho JR, Bondan C. Anaesthetic and cardiorespiratory effects of ketamine plus dexmedetomidine for chemical restraint in black capuchin monkeys (Sapajus nigritus). N Z Vet J. 2017 Nov 12:1-15. doi: 10.1080/00480169.2017.1403975. [Epub ahead of print] PubMed PMID: 29129149. 2: Li X, Chen CJ, Tan F, Pan JR, Xing JB, Zhu QQ, Hei ZQ, Zhou SL. Effect of dexmedetomidine for attenuation of propofol injection pain in electroconvulsive therapy: a randomized controlled study. J Anesth. 2017 Nov 10. doi: 10.1007/s00540-017-2430-3. [Epub ahead of print] PubMed PMID: 29127492. 3: Guldenmund P, Vanhaudenhuyse A, Sanders RD, Sleigh J, Bruno MA, Demertzi A, Bahri MA, Jaquet O, Sanfilippo J, Baquero K, Boly M, Brichant JF, Laureys S, Bonhomme V. Brain functional connectivity differentiates dexmedetomidine from propofol and natural sleep. Br J Anaesth. 2017 Oct 1;119(4):674-684. doi: 10.1093/bja/aex257. PubMed PMID: 29121293. 4: Miyamoto K, Nakashima T, Shima N, Kato S, Ueda K, Kawazoe Y, Ohta Y, Morimoto T, Yamamura H; DESIRE Trial Investigators. Effect of Dexmedetomidine on Lactate Clearance in Patients with Septic Shock: A Sub-Analysis of a Multicenter Randomized Controlled Trial. Shock. 2017 Nov 7. doi: 10.1097/SHK.0000000000001055. [Epub ahead of print] PubMed PMID: 29117063. 5: Wang J, Han Z, Zhou H, Wang N, Ma H. Effective Loading Dose of Dexmedetomidine to Induce Adequate Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia. Turk J Anaesthesiol Reanim. 2017 Oct;45(5):260-263. doi: 10.5152/TJAR.2017.04578. Epub 2017 Oct 1. PubMed PMID: 29114409; PubMed Central PMCID: PMC5656159. 6: Cortegiani A, Accurso G, Gregoretti C. Should We Use Dexmedetomidine for Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia? Turk J Anaesthesiol Reanim. 2017 Oct;45(5):249-250. doi: 10.5152/TJAR.2017.0457812. Epub 2017 Oct 1. PubMed PMID: 29114407; PubMed Central PMCID: PMC5656157. 7: Reshetnikov AP, Kasatkin AA, Urakov AL, Baimurzin DY. Management of exaggerated gag reflex in dental patients using intravenous sedation with dexmedetomidine. Dent Res J (Isfahan). 2017 Sep-Oct;14(5):356-358. PubMed PMID: 29109752; PubMed Central PMCID: PMC5654232. 8: Bihani P, Biyani G, Bhatia PK, Mohammed S. Can dexmedetomidine be used as sole maintenance anesthetic agent at standard sedative doses? J Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):415-416. doi: 10.4103/0970-9185.168259. PubMed PMID: 29109651; PubMed Central PMCID: PMC5672529. 9: Sethi P, Gupta N. Effect of dexmedetomidine on blood glucose during surgery. J Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):411-412. doi: 10.4103/0970-9185.173320. PubMed PMID: 29109648; PubMed Central PMCID: PMC5672509. 10: Rashid MR, Najeeb R, Mushtaq S, Habib R. Comparative evaluation of midazolam, dexmedetomidine, and propofol as Intensive Care Unit sedatives in postoperative electively ventilated eclamptic patients. J Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):331-336. doi: 10.4103/joacp.JOACP_380_15. PubMed PMID: 29109631; PubMed Central PMCID: PMC5672512. |
PubChem Compound | 5311068 |
Last Modified | Nov 11 2021 |
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